molecular formula C17H28N4O2 B5671769 3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone

3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone

Cat. No. B5671769
M. Wt: 320.4 g/mol
InChI Key: URSACAADSOBYPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperazinones and pyrazoles often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines can be achieved through 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes under various conditions (Aparicio et al., 2006).

Molecular Structure Analysis

The structural analysis of piperazine and pyrazole derivatives is crucial for understanding their chemical behavior and biological activity. X-ray diffraction studies provide valuable information about the crystal structure, helping to elucidate the conformation and spatial arrangement of these molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine and pyrazole derivatives undergo various chemical reactions, leading to a wide range of biological activities. These compounds are synthesized for their potential applications in medicinal chemistry, including antibacterial and biofilm inhibition activities. For example, novel bis(pyrazole-benzofuran) hybrids have shown significant antibacterial efficacy against different bacterial strains (Mekky & Sanad, 2020).

properties

IUPAC Name

3-butyl-1-methyl-4-(5-methyl-1-propylpyrazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-5-7-8-15-17(23)19(4)10-11-20(15)16(22)14-12-18-21(9-6-2)13(14)3/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSACAADSOBYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(CCN1C(=O)C2=C(N(N=C2)CCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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